molecular formula C14H18N2O4 B2640257 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one CAS No. 1104729-22-7

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one

Cat. No. B2640257
M. Wt: 278.308
InChI Key: PQTUKFVPEQCLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2,5-Dimethoxybenzoyl)benzoic acid” is a solid substance with a molecular weight of 286.28 .


Molecular Structure Analysis

The InChI code for “4-(2,5-Dimethoxybenzoyl)benzoic acid” is 1S/C16H14O5/c1-20-12-7-8-14 (21-2)13 (9-12)15 (17)10-3-5-11 (6-4-10)16 (18)19/h3-9H,1-2H3, (H,18,19) . This code represents the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Characterization

Research efforts have been dedicated to the synthesis and structural characterization of compounds related to 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one. Studies include the development of methods for the synthesis of regioisomeric dimethoxybenzoyl-N-methylpiperazines, highlighting the importance of specific structural features for potential applications in forensic science and material science. The detailed GC-MS and IR studies aid in understanding the molecular structure and provide essential data for the identification of similar compounds (Abdel-Hay, Terrell, Deruiter, & Clark, 2014).

Biological Activity

Some derivatives of 4-arylpiperazines, including those with dimethoxybenzyl substituents, have been evaluated for their antioxidant capacity and biological activities against various targets such as monoamine oxidase (MAO), cholinesterase (ChE), and selected G protein-coupled receptors (GPCRs). These studies contribute to the drug discovery process by identifying compounds with potential therapeutic effects, including antioxidant properties and interactions with the central nervous system (Saadeh et al., 2017).

Analytical Method Development

The advancement of analytical methods for identifying and characterizing piperazine-based compounds has been a subject of research. This includes the development of gas chromatography/mass spectrometry (GC/MS) techniques for analyzing the structural isomers of dimethoxybenzoyl-N-methylpiperazines. Such studies are crucial for forensic analysis, providing tools for the identification of novel psychoactive substances (Abdel-Hay, Deruiter, & Clark, 2013).

Antimicrobial Evaluation

Novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties, related to the structural framework of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one, have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential of such compounds in developing new antibacterial agents, with specific derivatives showing promising activity against Gram-positive bacteria (Al-Harthy, Zoghaib, Stoll, & Abdel-Jalil, 2018).

Safety And Hazards

The safety data sheet for a similar compound “2,5-DIMETHOXYBENZOYL CHLORIDE” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing .

properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)11-8-10(19-2)4-5-12(11)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTUKFVPEQCLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one

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